molecular formula C9H7BrClNO B1373471 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile CAS No. 1094373-19-9

2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile

Cat. No. B1373471
CAS RN: 1094373-19-9
M. Wt: 260.51 g/mol
InChI Key: DNTPOEXTEKINRB-UHFFFAOYSA-N
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Description

“2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile” is a chemical compound with the CAS Number: 1094373-19-9 . It has a molecular weight of 260.52 and its IUPAC name is [2-(bromomethyl)-4-chlorophenoxy]acetonitrile .


Molecular Structure Analysis

The molecular formula of “2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile” is C9H7BrClNO . The average mass is 260.515 Da and the monoisotopic mass is 258.939941 Da .

Scientific Research Applications

Synthetic Chemistry

2-(Halomethyl)-4,5-diphenyloxazoles, closely related to the compound , are used as reactive scaffolds in synthetic chemistry. They are particularly effective for creating a variety of substituted oxazoles, demonstrating the versatility of halomethyl compounds in synthetic applications. The bromomethyl variant is noted for its reactivity, aiding in the alkylation of stabilized carbanions (Patil & Luzzio, 2016).

Environmental Analysis

While not directly related to 2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile, studies involving closely related chlorophenoxy compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) provide insights into analytical techniques for environmental monitoring. These studies underscore the importance of precise analytical methods, such as high-performance liquid chromatography (HPLC), for monitoring environmental contaminants and understanding their pharmacokinetics in biological systems (Chen et al., 2018).

Reaction Dynamics

The study of reaction dynamics of compounds containing bromomethyl groups in different chemical contexts, such as the reaction of 2-bromomethyl-1,3-thiaselenole, sheds light on the behavior and potential applications of similarly structured compounds in synthetic chemistry (Amosova et al., 2017).

Solubility Studies

Solubility studies of structurally related compounds, such as 2-(2,4,6-Trichlorophenoxy)ethyl bromide, provide essential data for understanding the physical properties and potential applications of these chemicals. These studies are crucial for industrial applications where solubility in various solvents under different conditions is a key factor (Lei et al., 2011).

Safety and Hazards

The safety information for “2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

properties

IUPAC Name

2-[2-(bromomethyl)-4-chlorophenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO/c10-6-7-5-8(11)1-2-9(7)13-4-3-12/h1-2,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTPOEXTEKINRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CBr)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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